Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate
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Overview
Description
Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate is a specialized and versatile chemical compound with the molecular formula C₁₀H₁₉NO₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, where a suitable amine is reacted with the cyclobutyl intermediate.
Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the cyclobutyl and amino functionalities.
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its combination of a cyclobutyl ring, amino group, and ethyl ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)6-7-5-8(11)10(7,2)3/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
SZANAPLAJWGTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(C1(C)C)N |
Origin of Product |
United States |
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